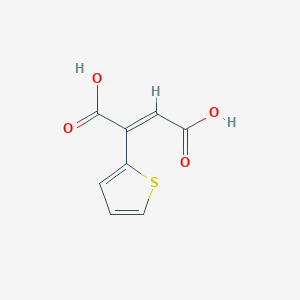

(2Z)-2-(thiophen-2-yl)but-2-enedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-(Thiophen-2-yl)but-2-enedioic acid is an organic compound featuring a thiophene ring attached to a butenedioic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid typically involves the condensation of thiophene derivatives with butenedioic acid precursors. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: (2Z)-2-(Thiophen-2-yl)but-2-enedioic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bonds in the butenedioic acid moiety to single bonds.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Saturated butenedioic acid derivatives.

Substitution Products: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

(2Z)-2-(Thiophen-2-yl)but-2-enedioic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Mecanismo De Acción

The mechanism of action of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparación Con Compuestos Similares

Thiophene: A simpler analog with a five-membered ring containing sulfur.

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A complex polyheterocyclic compound with multiple thiophene rings.

Actividad Biológica

(2Z)-2-(thiophen-2-yl)but-2-enedioic acid, a derivative of butenedioic acid, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound exhibits structural similarities to other dicarboxylic acids and has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and two carboxylic acid groups, which contribute to its unique chemical properties. The molecular formula is C6H6O4S, with a molecular weight of approximately 174.17 g/mol. Its structure is critical for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory diseases and certain cancers. Inhibition of mPGES-1 can reduce PGE2 levels, thereby mitigating inflammation and potentially hindering tumor growth.

Key Findings:

- Inhibition of mPGES-1 : Studies have shown that derivatives like this compound exhibit low micromolar inhibitory activity against mPGES-1, suggesting a promising role in anti-inflammatory therapies .

- Cell Cycle Arrest : In vitro studies demonstrated that this compound induces cell cycle arrest in the G0/G1 phase after 24 hours of exposure to A549 lung cancer cell lines, indicating its potential as an anticancer agent. Prolonged exposure resulted in increased subG0/G1 fractions, suggesting apoptosis or necrosis .

- Selectivity and Potency : The selectivity for mPGES-1 over other prostanoid synthases allows for targeted therapeutic strategies with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various methodologies, including in vitro assays and molecular docking studies.

Table 1: Summary of Biological Activity Studies

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Models : In A549 lung cancer cells, treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspases, reinforcing its potential as a chemotherapeutic agent .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased edema and inflammatory cytokine levels, demonstrating its efficacy in reducing inflammation .

Propiedades

IUPAC Name |

(Z)-2-thiophen-2-ylbut-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWGCRPWYNWBTP-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C\C(=O)O)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.